2,5-Dihydroxybenzoate

説明

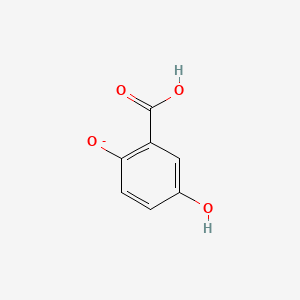

2,5-dihydroxybenzoate is a dihydroxybenzoate that is the conjugate base of 2,5-dihydroxybenzoic acid; major species at pH 7.3. It has a role as a human metabolite and a fungal metabolite. It is a conjugate base of a 2,5-dihydroxybenzoic acid.

科学的研究の応用

Analytical Chemistry

MALDI Mass Spectrometry Matrix

2,5-Dihydroxybenzoate is widely utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). It enhances the detection sensitivity of various compounds:

- Fungicide Detection : Recent studies have demonstrated its effectiveness in detecting pesticide residues in agricultural products. For instance, it was used to improve the quantification and spatial resolution of fungicide residues in strawberries, showcasing its utility in food safety and chemical analysis .

- Biochemical Imaging : DHB has been employed as a matrix for simultaneous imaging of lipids and phytohormones in biological tissues, facilitating complex biochemical analyses .

Pharmaceutical Applications

Antimetastatic Properties

Research has shown that a conjugate of this compound and gelatin exhibits significant antimetastatic properties. This conjugate inhibits the migration and invasion of tumor cells by targeting cell surface proteins associated with tumor progression:

- Mechanism of Action : The this compound-gelatin conjugate reduces levels of surface-associated heat shock proteins (Hsp90α and Hsp90β), which are implicated in cancer cell motility .

- Potential for Drug Development : The findings suggest that this conjugate could be developed into a therapeutic agent for cancer treatment, particularly for targeting metastasis .

Antioxidant and Antiviral Effects

This compound has been studied for its biological activities:

- Antioxidant Properties : It exhibits significant antioxidant effects, which can be beneficial in reducing oxidative stress in various biological systems .

- Antiviral Activity : The compound has demonstrated antiviral properties against several viruses, including alphaherpesviruses. It inhibits viral adsorption to host cells, suggesting potential applications in antiviral drug development .

Nutritional Studies

Phenolic Content Analysis

DHB is valuable in nutritional research for analyzing phenolic compounds in food sources:

- Rice Varieties Study : A study utilized this compound to investigate the distribution of phenolic acids and flavonoids in pigmented rice varieties. This research highlights its role in enhancing the detection of health-beneficial compounds .

- Nutritional Quality Assessment : The ability to quantify phenolic content supports the use of DHB in assessing the nutritional quality of various crops .

Summary Table of Applications

化学反応の分析

Enzymatic Oxidation via Gentisate 1,2-Dioxygenase

Gentisic acid (2,5-DHBA's protonated form) undergoes enzymatic cleavage by gentisate 1,2-dioxygenase in the presence of oxygen, yielding maleylpyruvate :

This reaction is critical in microbial degradation pathways and aromatic compound metabolism. The enzyme facilitates oxidative ring cleavage at the 1,2 position, forming a dicarboxylic acid intermediate .

Reaction with Singlet Oxygen (1O2^1\text{O}_21O2)

2,5-DHBA forms via the reaction of salicylic acid with singlet oxygen () under photochemical conditions . Key observations:

-

Mechanism : oxidizes salicylic acid, introducing a hydroxyl group at the 5-position.

-

Analytical methods : HPLC with electrochemical detection and ESR oximetry confirmed product formation and reaction kinetics .

Metal Complexation with Chromium(III)

2,5-DHBA reacts with Cr(III) in weakly acidic solutions via a two-stage mechanism :

Reaction Stages and Activation Parameters

| Parameter | Stage 1 (Binding) | Stage 2 (Chelation) |

|---|---|---|

| ΔH‡ (kJ/mol) | 60.3 | 54.55 |

| ΔS‡ (J/mol·K) | -68.0 | -154.8 |

| Rate Constant (k₁) | pH-dependent |

-

Stage 1 : Ligand binding involves breaking intramolecular hydrogen bonds in 2,5-DHBA.

-

Stage 2 : Associative chelation dominates, accompanied by proton release (pH decrease) .

Electrochemical Oxidation

At a mercury electrode, 2,5-DHBA exhibits reversible two-electron oxidation across pH 5.5–12.7 :

Key Electrochemical Data

| pH Range | Electron Transfer | Mechanism | Peak Separation (mV) |

|---|---|---|---|

| 5.5–9.5 | 2 e⁻ | ECE (Electro-Chemical-Electro) | 35 |

| 9.5–12.7 | 2 e⁻ | pH-dependent quinoid formation | 35 |

-

Oxidation Product : Quinoid structure with retained aromaticity .

-

Reversibility : Confirmed by cyclic voltammetry showing oxidation-reduction wave symmetry .

Biochemical Activity: CDK Inhibition and Anticancer Effects

2,5-DHBA (an aspirin metabolite) inhibits cyclin-dependent kinases (CDKs) and cancer cell proliferation :

Key Findings

-

CDK Inhibition :

-

Antiproliferative Effects :

特性

IUPAC Name |

2-carboxy-4-hydroxyphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTMDXOMEHJXQO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5O4- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197659 | |

| Record name | Benzoic acid, 2,5-dihydroxy-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-80-2 | |

| Record name | Benzoic acid, 2,5-dihydroxy-, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,5-dihydroxy-, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-dihydroxy-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。